molecular formula C10H10Cl2O2 B1345060 3,5-Dichloro-2-methoxy-4,6-dimethyl-benzaldehyde CAS No. 883532-81-8

3,5-Dichloro-2-methoxy-4,6-dimethyl-benzaldehyde

Cat. No. B1345060
M. Wt: 233.09 g/mol
InChI Key: GWLLAIYSBPHSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-methoxy-4,6-dimethyl-benzaldehyde is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.1 . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds often involves a Claisen–Schmidt condensation of the key intermediate with the desired benzaldehyde derivative . This method can rapidly produce a vast library of derivatives .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-methoxy-4,6-dimethyl-benzaldehyde is represented by the SMILES notation: CC1=C(C(=C(C(=C1Cl)C)Cl)OC)C=O .

Scientific Research Applications

Synthesis and Chemical Applications

Unified Strategy for Synthesis : A study demonstrated the use of a similar compound, 3,5-Dimethoxy-benzaldehyde, as a starting material for synthesizing amorfrutins A and B, showcasing its utility in creating complex organic molecules with potential biological activities. This approach also led to the synthesis of a piperazinylrhodamine B conjugate, indicating good cytotoxicity against human tumor cell lines, highlighting the compound's potential in medicinal chemistry (Brandes et al., 2020).

Alternative Synthesis Procedures : Another research explored alternative synthetic routes using related methoxy-benzaldehydes, emphasizing the versatility of these compounds in organic synthesis and their potential as intermediates in creating various organic compounds with specific properties (Banerjee et al., 2013).

Material Science and Catalysis

Enzyme Catalyzed Asymmetric C–C Bond Formation : In material science, benzaldehyde derivatives have been employed in enzyme-catalyzed reactions to form asymmetric C–C bonds, showcasing their role in developing environmentally friendly and efficient catalytic processes. This research highlights the potential of such compounds in green chemistry and sustainable industrial applications (Kühl et al., 2007).

Antimicrobial and Anticancer Evaluation

Antimicrobial and Anticancer Potentials : A study on a series of synthesized compounds revealed that those with chloro, methoxy, and hydroxyl groups exhibited significant antimicrobial and anticancer potentials. This underscores the importance of such functionalized benzaldehydes in the development of new therapeutic agents (Sigroha et al., 2012).

properties

IUPAC Name

3,5-dichloro-2-methoxy-4,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-5-7(4-13)10(14-3)9(12)6(2)8(5)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLAIYSBPHSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Cl)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-methoxy-4,6-dimethyl-benzaldehyde

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